2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester

Catalog No.
S3342104
CAS No.
55234-68-9
M.F
C11H9ClN2O2
M. Wt
236.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl...

CAS Number

55234-68-9

Product Name

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester

IUPAC Name

ethyl 2-chloro-1,5-naphthyridine-3-carboxylate

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-6-9-8(14-10(7)12)4-3-5-13-9/h3-6H,2H2,1H3

InChI Key

WVGRWQNJTBMEPJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1Cl
  • Scarcity of Literature: A search for research articles containing this specific compound yielded few results. This suggests that the compound may be relatively new or not widely studied.
  • Patent Literature: It's possible that research on this compound might be disclosed in patents, but patent information typically becomes public only after a certain period of time.

Future Research Directions

While specific research on 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester is limited, the broader field of 1,5-naphthyridine chemistry offers promising avenues for exploration. Here are some potential areas of future research:

  • Drug Discovery: 1,5-naphthyridines have been investigated for their potential as therapeutic agents due to their diverse biological activities. Research has explored their use in treating cancer , neurodegenerative diseases , and infectious diseases . The introduction of a chlorine group and an ester moiety at specific positions on the molecule could potentially lead to novel compounds with improved biological properties.
  • Material Science: Some 1,5-naphthyridine derivatives exhibit interesting photophysical and electronic properties , making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or solar cells. Further research is needed to determine if 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester possesses similar properties.

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C₁₁H₉ClN₂O₂ and a molecular weight of approximately 236.66 g/mol . This compound features a chloro substituent at the second position of the naphthyridine ring, which is a bicyclic structure composed of a pyridine and a naphthalene moiety. The ethyl ester functional group enhances its solubility and reactivity, making it suitable for various chemical applications.

The chemical reactivity of 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester can be attributed to its functional groups. It can undergo:

  • Ester Hydrolysis: In the presence of water or aqueous base, the ester can be hydrolyzed to yield 2-chloro-1,5-naphthyridine-3-carboxylic acid.
  • Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to derivatives with different biological and chemical properties.

Preliminary studies suggest that compounds related to 2-Chloro-1,5-naphthyridine-3-carboxylic acid exhibit significant biological activity. For instance, naphthyridine derivatives have shown potential as antibacterial agents against various pathogens, including Klebsiella pneumoniae . The biological activity may stem from their ability to interfere with bacterial DNA synthesis or other critical cellular processes.

Several methods have been developed for the synthesis of 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester:

  • Direct Esterification: Reacting 2-chloro-1,5-naphthyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst.
  • Nucleophilic Substitution: Starting from a suitable halogenated naphthyridine, nucleophilic attack by an ethoxide ion can yield the desired ester.
  • Reflux Method: A combination of refluxing conditions with appropriate solvents (like ethanol) and bases (such as sodium ethoxide) can facilitate effective ester formation from carboxylic acids .

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester finds applications in:

  • Pharmaceutical Chemistry: As a precursor in the synthesis of biologically active compounds.
  • Chemical Research: Used as a reagent in various organic reactions due to its unique structural properties.
  • Agricultural Chemistry: Potential applications in developing agrochemicals targeting specific pests or diseases.

Interaction studies involving 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester have indicated its potential role in modulating biological pathways. Research has focused on its interactions with enzymes and receptors relevant to pharmacological activity. These studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-Methyl-2-chloro-1,5-naphthyridineMethyl group at position oneExhibits different solubility and reactivity
4-Hydroxy-1,5-naphthyridineHydroxy group at position fourIncreased polarity; potential for hydrogen bonding
6-Bromo-1,5-naphthyridineBromo substituent at position sixEnhanced reactivity due to bromine's electrophilicity
Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylateHydroxy group at position four; different ring systemDifferent biological activities compared to naphthyridines

These compounds highlight the uniqueness of 2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester in terms of its chloro substituent and its specific applications in medicinal chemistry. Each compound's distinct functional groups contribute to varying reactivities and biological activities, making them valuable in diverse research fields.

XLogP3

2.4

Wikipedia

2-Chloro-1,5-naphthyridine-3-carboxylic acid ethyl ester

Dates

Last modified: 04-15-2024

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